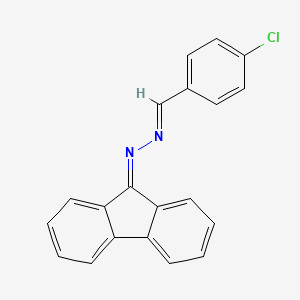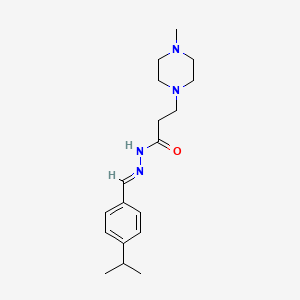![molecular formula C21H24N2O4 B5606996 2,3-dihydro-1-benzofuran-7-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5606996.png)
2,3-dihydro-1-benzofuran-7-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzofuran and piperidine derivatives involves several key reactions. For instance, Effland, Gardner, and Strupczewski (1981) described the synthesis of 2,3-dihydrospiro[benzofuran-2,4′-piperidines] through a Grignard reaction followed by an intramolecular displacement to yield novel systems. Similarly, Mekheimer, Mohamed, and Sadek (1997) reported on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, showcasing the versatility of pyridine derivatives in chemical synthesis (Effland, Gardner, & Strupczewski, 1981); (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of related hydroxy derivatives of hydropyridine, revealing the significance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. This research is essential for understanding the structural properties that may influence the chemical behavior of "2,3-dihydro-1-benzofuran-7-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid" (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Mojumdar, Šimon, and Krutošíková (2009) explored the synthesis and coordination reactions of [1]Benzofuro[3,2-c]pyridine, which is closely related to the compound . Their work on the formation of complexes and the study of thermal properties provides insight into potential reactivity and stability of benzofuran and pyridine derivatives (Mojumdar, Šimon, & Krutošíková, 2009).
Physical Properties Analysis
The study of physical properties is crucial for understanding the behavior of chemical compounds under various conditions. However, specific information on the physical properties of "this compound" was not identified in the current literature search, indicating a potential area for future research.
Chemical Properties Analysis
Investigations into the chemical properties of closely related compounds, such as those by Davis et al. (1983), who synthesized and evaluated the cardiovascular activity of benzofuran-piperidine derivatives, can offer insights into the reactivity and potential chemical behavior of the compound . Such studies highlight the broad spectrum of biological activities associated with benzofuran and pyridine derivatives, although specific chemical properties of "this compound" require further exploration (Davis et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-7-yl)-2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-21(25)19(18-5-1-4-16-8-12-26-20(16)18)23-10-6-17(7-11-23)27-14-15-3-2-9-22-13-15/h1-5,9,13,17,19H,6-8,10-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRPGVKTSWSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CN=CC=C2)C(C3=CC=CC4=C3OCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5606917.png)

![4-(4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5606922.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B5606927.png)
![6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine](/img/structure/B5606938.png)
![6-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5606949.png)


![2-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3,5,7-trimethyl-1H-indole](/img/structure/B5606968.png)
![N-{[(2S,4S)-4-fluoro-1-D-tryptophyl-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5606976.png)


![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5607000.png)
